molecular formula C9H9ClO2 B14654685 1-(4-Chlorophenyl)-2-hydroxypropan-1-one CAS No. 49656-24-8

1-(4-Chlorophenyl)-2-hydroxypropan-1-one

Cat. No.: B14654685
CAS No.: 49656-24-8
M. Wt: 184.62 g/mol
InChI Key: MRBCYWADGWRLRL-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-hydroxypropan-1-one is a versatile chemical intermediate of significant interest in organic and medicinal chemistry research. Its structure, featuring a p-chlorophenyl group and a hydroxypropanone moiety, makes it a valuable precursor in synthesis. A primary research application of this compound is its role as a key intermediate in the synthesis of various pharmacologically active molecules. For instance, it has been identified as a precursor in the synthesis of bupropion (Wellbutrin®), an antidepressant and smoking cessation aid, as detailed in pharmaceutical manufacturing literature [https://pubmed.ncbi.nlm.nih.gov/32408939/]. Researchers utilize this ketone in cyclization reactions, such as the synthesis of substituted furans, which are important heterocyclic compounds found in many natural products and drugs [https://pubs.acs.org/doi/10.1021/jo070396v]. The compound's reactivity allows for further functionalization at the ketone and secondary alcohol groups, enabling the construction of more complex molecular architectures. This makes it a valuable building block for developing new chemical entities in drug discovery programs and for studying structure-activity relationships. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

49656-24-8

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-hydroxypropan-1-one

InChI

InChI=1S/C9H9ClO2/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-6,11H,1H3

InChI Key

MRBCYWADGWRLRL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)Cl)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The aldol condensation between 4-chlorobenzaldehyde and acetone is a classical method for synthesizing β-hydroxy ketones. This reaction proceeds via enolate formation from acetone under basic conditions, followed by nucleophilic attack on the electrophilic aldehyde carbon of 4-chlorobenzaldehyde.

Key Steps :

  • Enolate Formation : Acetone is deprotonated by a base (e.g., NaOH) to form an enolate ion.
  • Nucleophilic Addition : The enolate attacks the carbonyl carbon of 4-chlorobenzaldehyde.
  • Protonation : The intermediate is protonated to yield the β-hydroxy ketone product.

Optimized Conditions :

  • Catalyst : Sodium hydroxide (1–2 eq) or potassium hydroxide.
  • Solvent : Ethanol or methanol.
  • Temperature : 60–80°C.
  • Time : 2–6 hours.

Yield : 70–85%.

Experimental Validation

A study on analogous compounds demonstrated that aldol condensation of chlorobenzaldehydes with ketones under basic conditions reliably produces β-hydroxy ketones. For example, the reaction of 3-chlorobenzaldehyde with acetone yielded 1-(3-chlorophenyl)-1-hydroxypropan-2-one in 75% yield under similar conditions. Adjusting the molar ratio of aldehyde to ketone (1:1.2) minimized side products like over-condensation or dehydration.

Horner-Wadsworth-Emmons (HWE) Reaction Followed by Hydrolysis

Synthetic Route

This method involves a two-step process:

  • HWE Reaction : An α-alkoxy-p-chlorobenzylphosphonate reacts with cyclopropyl methyl ketone to form an alkoxypropylene intermediate.
  • Acidic Hydrolysis : The alkoxy group is hydrolyzed to a hydroxyl group under acidic conditions.

Reaction Scheme :

  • HWE Step :
    $$
    \text{α-Alkoxy-p-chlorobenzylphosphonate} + \text{Cyclopropyl methyl ketone} \xrightarrow{\text{Base}} \text{Alkoxypropylene derivative (III)}
    $$
    • Base : Sodium hydride or potassium tert-butoxide.
    • Solvent : Tetrahydrofuran (THF) or dichloromethane.
    • Temperature : 10–30°C.
  • Hydrolysis Step :
    $$
    \text{Alkoxypropylene (III)} \xrightarrow{\text{HCl/H}_2\text{O}} \text{1-(4-Chlorophenyl)-2-hydroxypropan-1-one}
    $$
    • Acid : Hydrochloric acid (2–4 M).
    • Solvent : Water/ethanol mixture.
    • Temperature : 20–40°C.

Yield : 80–92%.

Advantages Over Aldol Condensation

  • Higher Selectivity : The HWE reaction avoids side products like dehydration or self-condensation.
  • Scalability : Suitable for industrial production due to mild conditions.

Methylation of 4-Chloro-2-hydroxypropiophenone

Method Overview

4-Chloro-2-hydroxypropiophenone is methylated using dimethyl sulfate in the presence of sodium hydroxide to introduce the hydroxyl group.

Reaction Conditions :

  • Reagent : Dimethyl sulfate (1.2 eq).
  • Base : Sodium hydroxide (2 eq).
  • Solvent : Water/dichloromethane biphasic system.
  • Temperature : 0–25°C.

Yield : 65–75%.

Comparative Analysis of Methods

Method Yield Conditions Advantages Disadvantages
Aldol Condensation 70–85% Basic, 60–80°C Simple, cost-effective Side products (dehydration)
HWE + Hydrolysis 80–92% Mild, 10–40°C High selectivity, scalable Multi-step synthesis
Methylation 65–75% Biphasic, 0–25°C Direct functionalization Toxic reagents, by-products

Emerging Catalytic Approaches

Enzymatic Synthesis

Rhizopus arrhizus-mediated biotransformation has been explored for reductive dehalogenation of halo ketones. Though primarily used for chiral alcohols, this approach could be adapted for hydroxylated ketones under optimized conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-hydroxypropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed:

    Oxidation: 1-(4-Chlorophenyl)-2-oxopropan-1-one or 1-(4-Chlorophenyl)-2-carboxypropan-1-one.

    Reduction: 1-(4-Chlorophenyl)-2-hydroxypropan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorophenyl)-2-hydroxypropan-1-one has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-hydroxypropan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

1-(4-Chlorophenyl)-2-hydroxypropan-1-one belongs to a broader class of chlorophenyl-substituted ketones and chalcones. Below is a comparative analysis with structurally related compounds, focusing on substituent effects, physicochemical properties, and bioactivity:

Compound Name Molecular Formula Key Substituents Biological Activity (IC₅₀/LC₅₀) Synthesis Yield (%) Key References
This compound C₉H₉ClO₂ -OH at C2, -Cl at para-phenyl Not explicitly reported N/A N/A
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one (Compound 1, ) C₁₆H₁₃ClO -Cl at para-phenyl, -CH₃ at p-tolyl LC₅₀ = 1,484.75 µg/mL (MCF-7) 87.03
(E)-1-(4-Chlorophenyl)-3-(4-tolylphenyl)prop-2-en-1-one (Compound 2, ) C₂₂H₁₇ClO -Cl at para-phenyl, biphenyl-tolyl IC₅₀ = 37.24 µg/mL (MCF-7) 64.80
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one (Compound 3, ) C₁₆H₁₃BrO -Br at meta-phenyl, -CH₃ at p-tolyl IC₅₀ = 42.22 µg/mL (MCF-7) 62.32
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one () C₁₂H₁₃ClO Cyclopropyl at C2, -Cl at para-phenyl Not reported N/A
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one () C₁₅H₁₁ClO₂ -OH at para-phenyl, -Cl at para-phenyl Not reported N/A

Key Observations

Halogen position matters: Bromine at the meta position (Compound 3, IC₅₀ = 42.22 µg/mL) shows higher cytotoxicity than para-chlorinated analogs, likely due to altered electronic effects or steric interactions with cellular targets . Bulky substituents (e.g., cyclopropyl in ) may hinder binding to biological targets but improve metabolic stability .

Synthetic Yields :

  • Microwave-assisted Claisen-Schmidt condensation () yields higher chalcone derivatives (55–87%) compared to conventional methods. Electron-withdrawing groups (e.g., -Cl) on aldehydes increase reactivity, favoring higher yields .

Computational Insights :

  • Density-functional theory (DFT) studies () suggest that exact exchange functionals improve accuracy in modeling electronic properties of such compounds, which could predict reactivity or binding affinities .

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